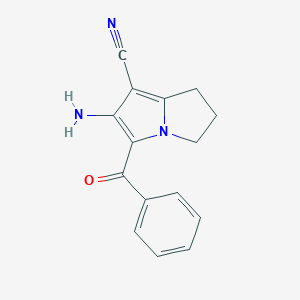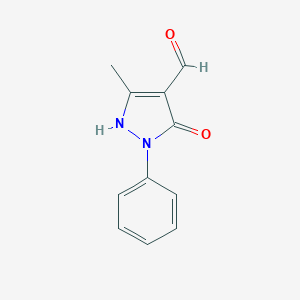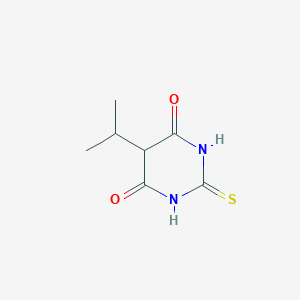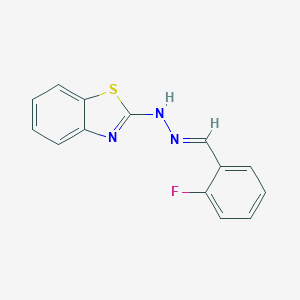![molecular formula C18H22N2O B512754 2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one CAS No. 35073-86-0](/img/structure/B512754.png)
2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one is a complex organic compound with a unique structure that combines elements of pyridine, azepine, and indole
Métodos De Preparación
The synthesis of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one typically involves multicomponent reactions. These reactions often include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, or the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Industrial production methods may involve optimization of reaction conditions, such as the choice of solvents and the sequence of reagent introduction, to maximize yield and purity.
Análisis De Reacciones Químicas
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Aplicaciones Científicas De Investigación
3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one include:
4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-: This compound shares a similar pyridine and pyrimidine structure.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-: This compound has a similar naphthalene core structure. The uniqueness of 3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1’,2’:1,2]azepino[3,4-b]indol-4-one lies in its combination of structural elements from pyridine, azepine, and indole, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
35073-86-0 |
|---|---|
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4g/mol |
Nombre IUPAC |
2,5-dimethyl-7,18-diazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),12,14,16-tetraen-6-one |
InChI |
InChI=1S/C18H22N2O/c1-12-9-10-18(2)16-14(7-5-11-20(18)17(12)21)13-6-3-4-8-15(13)19-16/h3-4,6,8,12,19H,5,7,9-11H2,1-2H3 |
Clave InChI |
PIQARLQHRWXSLS-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C3=C(CCCN2C1=O)C4=CC=CC=C4N3)C |
SMILES canónico |
CC1CCC2(C3=C(CCCN2C1=O)C4=CC=CC=C4N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B512672.png)
![N-[3-(hydrazinylcarbonyl)-4-phenylthiophen-2-yl]benzamide](/img/structure/B512677.png)
methanone](/img/structure/B512689.png)



![6-Amino-5-cyano-3-methyl-2,4-dihydro-1'-isopropylspiro[pyrano[2,3-c]pyrazole-4,4'-piperidine]](/img/structure/B512736.png)
![2-Chloro-5-{[(2-furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B512738.png)
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B512743.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512750.png)
![[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B512751.png)
![1-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512752.png)
![6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B512756.png)
